Dual-Warhead Design Enables Simultaneous Nucleic Acid Intercalation and Protein Crosslinking
This compound uniquely combines a psoralen moiety, which intercalates into double-stranded nucleic acids with a reported binding constant (Kd) of ~10⁻⁵ M for psoralen derivatives, and a diazirine group, which upon 350–365 nm UV irradiation generates a carbene that inserts into proximal C–H, N–H, or O–H bonds with high efficiency [1]. In contrast, standard diazirine probes (e.g., NHS-LC-Diazirine) lack nucleic acid targeting, while psoralen-only probes (e.g., 8-methoxypsoralen) cannot covalently capture proteins .
| Evidence Dimension | Nucleic acid intercalation capability |
|---|---|
| Target Compound Data | Psoralen moiety present; diazirine present; PEG4 linker |
| Comparator Or Baseline | NHS-LC-Diazirine (diazirine only) – no intercalation; 8-Methoxypsoralen (psoralen only) – no protein crosslinking |
| Quantified Difference | Qualitative: dual functionality vs. single functionality |
| Conditions | In vitro photoaffinity labeling; UV irradiation at 350–365 nm |
Why This Matters
This dual functionality is essential for experiments requiring the capture of protein–nucleic acid complexes with spatial precision, a capability not achievable with single-warhead probes.
- [1] Weber, P. J. A., & Beck-Sickinger, A. G. (1997). Comparison of the photochemical behavior of four different photoactivatable probes. The Journal of Peptide Research, 49(5), 375–383. View Source
